molecular formula C18H18N6O3 B10980703 N-(1,3-benzodioxol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(1,3-benzodioxol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B10980703
M. Wt: 366.4 g/mol
InChI Key: IEHBSIGPQJWTBX-UHFFFAOYSA-N
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Description

    N-(1,3-benzodioxol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide: is a complex organic compound with a unique structure. Let’s break it down:

  • This compound may have applications in drug discovery, as its unique structure suggests potential biological activity.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stereochemistry, and novel synthetic methodologies.

      Biology and Medicine: Exploring potential pharmacological properties (e.g., as an enzyme inhibitor, receptor modulator, or anticancer agent).

      Industry: Developing new materials or catalysts based on its unique structure.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action is lacking. Further research would be needed to elucidate how this compound interacts with biological targets.
    • Potential targets could include enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s novelty might limit available information, but its intriguing structure warrants further investigation

    : Example reference: PubChem Compound Database (replace XXXXX with the compound’s PubChem ID, if available).

    Properties

    Molecular Formula

    C18H18N6O3

    Molecular Weight

    366.4 g/mol

    IUPAC Name

    N-(1,3-benzodioxol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

    InChI

    InChI=1S/C18H18N6O3/c25-18(20-13-1-2-14-15(9-13)27-11-26-14)12-5-7-23(8-6-12)17-4-3-16-21-19-10-24(16)22-17/h1-4,9-10,12H,5-8,11H2,(H,20,25)

    InChI Key

    IEHBSIGPQJWTBX-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)C4=NN5C=NN=C5C=C4

    Origin of Product

    United States

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